molecular formula C10H14ClN B1419742 2-Phenylpyrrolidine hydrochloride CAS No. 56586-12-0

2-Phenylpyrrolidine hydrochloride

Cat. No. B1419742
CAS RN: 56586-12-0
M. Wt: 183.68 g/mol
InChI Key: QVSABGBFWNYAQG-UHFFFAOYSA-N
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Description

2-Phenylpyrrolidine hydrochloride is a chemical compound with the CAS Number: 56586-12-0 . It has a molecular weight of 183.68 and its linear formula is C10H13N.ClH . It is chiral and can exist as either the levorotatory or dextrorotatory form .


Molecular Structure Analysis

The molecular structure of 2-Phenylpyrrolidine hydrochloride is characterized by a five-membered pyrrolidine ring . This structure is enhanced by sp3-hybridization, contributing to the stereochemistry of the molecule .

Scientific Research Applications

Pharmacological Profiles

2-Phenylpyrrolidine hydrochloride derivatives have been studied for their pharmacological properties. For instance, R-96544, a derivative, has shown potential as a 5-HT2A receptor antagonist. This compound demonstrated concentration-dependent inhibition of platelet aggregation induced by serotonin and was more potent than other similar antagonists. It also exhibited high affinity for 5-HT2A receptors and effectively inhibited 5-HT(2A) receptor-mediated contraction in various tests, suggesting its utility in cardiovascular conditions (Ogawa et al., 2002).

Impact on Pancreatitis

Research has also explored the effects of these compounds in pancreatitis models. R-102444 and its active metabolite R-96544, both 5-HT2A receptor antagonists, were found to inhibit the progression of acute and chronic pancreatitis in various experimental models. These results support the involvement of 5-HT2A receptors in the progression of experimental pancreatitis, pointing towards new therapeutic approaches for this condition (Ogawa et al., 2005).

Hepatitis C Virus Inhibition

In the context of infectious diseases, derivatives of 2-phenylpyrrolidine hydrochloride have been identified as potent inhibitors of the HCV NS5A, crucial for the lifecycle of the Hepatitis C Virus. ABT-267, a compound in this class, exhibited pan-genotypic HCV inhibition, highlighting its potential as a treatment option for Hepatitis C (DeGoey et al., 2014).

Hemodynamics and Metabolism

Studies have also been conducted on related compounds, such as phenyl-2-butyl norsuprifen hydrochloride, to understand their effects on systemic and coronary hemodynamics and metabolism. These studies are crucial in assessing the potential cardiovascular implications of these compounds (Maxwell et al., 1960).

Antipsychotic Potential

2-Phenylpyrroles, conformationally restricted analogues of 2-phenylpyrrolidine hydrochloride, have shown potential as antipsychotics. These compounds maintained dopamine antagonistic activity and exhibited higher potency and selectivity for D-2 receptors, suggesting their use in treating psychiatric disorders (Van Wijngaarden et al., 1987).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas, or vapors, and avoiding contact with skin and eyes . Protective equipment, including gloves and eye protection, should be worn when handling this compound .

Future Directions

The pyrrolidine ring, a key feature of 2-Phenylpyrrolidine hydrochloride, is of great interest in drug discovery due to its versatility . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-phenylpyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c1-2-5-9(6-3-1)10-7-4-8-11-10;/h1-3,5-6,10-11H,4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSABGBFWNYAQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662854
Record name 2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylpyrrolidine hydrochloride

CAS RN

56586-12-0
Record name 2-Phenylpyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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